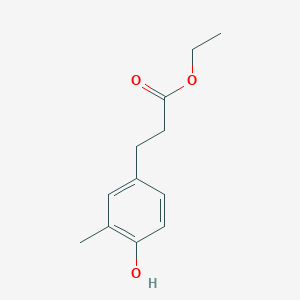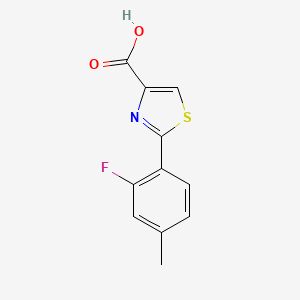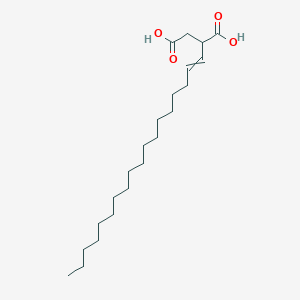![molecular formula C16H18N4 B8625023 3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B8625023.png)
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine
Vue d'ensemble
Description
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine is a complex organic compound belonging to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated using alkyl halides . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the formation of the indazole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of microwave irradiation can also be employed to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: These compounds share a similar core structure and are known for their diverse biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring system and are studied for their medicinal properties.
Uniqueness
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives .
Propriétés
Formule moléculaire |
C16H18N4 |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine |
InChI |
InChI=1S/C16H18N4/c1-3-14-16-13(17)8-5-9-15(16)20(19-14)10-12-7-4-6-11(2)18-12/h4-9H,3,10,17H2,1-2H3 |
Clé InChI |
OGKGQLPOSHCXJH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C2=CC=CC(=C21)N)CC3=CC=CC(=N3)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-4-[(4-chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B8624966.png)
![1-[2-Bromovinyl]-4-fluorobenzene](/img/structure/B8624971.png)




![1-Chloro-1-[(prop-2-en-1-yl)oxy]pentane](/img/structure/B8624997.png)




